1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE
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Overview
Description
1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE is a chemical compound known for its unique structure and properties. It features a combination of fluorophenyl and furyl groups, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 4-fluorobenzaldehyde and 4-fluorophenylacetic acid. The key steps include aldol condensation and cyclization reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. Reactions are often carried out under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-fluorophenyl isocyanate and (S)-(-)-1-(4-fluorophenyl)ethylamine share structural similarities.
Uniqueness: The presence of both fluorophenyl and furyl groups in the same molecule provides unique chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O2/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(23-17)14-3-7-16(21)8-4-14/h1-12H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVKOZUQCMRSOT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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